molecular formula C26H28O5 B100132 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose CAS No. 18039-26-4

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose

Cat. No. B100132
CAS RN: 18039-26-4
M. Wt: 420.5 g/mol
InChI Key: HTSKDJMXBBFKKG-FXSWLTOZSA-N
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Description

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose is a chemical compound with the CAS Number: 18039-26-4. It has a molecular weight of 420.51 . The IUPAC name for this compound is 2,3,4-tri-O-benzyl-beta-D-arabinopyranose .


Molecular Structure Analysis

The InChI code for 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose is 1S/C26H28O5/c27-26-25 (30-18-22-14-8-3-9-15-22)24 (29-17-21-12-6-2-7-13-21)23 (19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m1/s1 .


Physical And Chemical Properties Analysis

The molecular formula of 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose is C26H28O5 . It has a molecular weight of 420.51 .

Scientific Research Applications

Antithrombotic Activity

Research has shown that derivatives of L-arabinose, such as 5-S-Benzoyl-2,3-O-isopropylidene-5-thio-L-arabinose, exhibit strong antithrombotic effects. These derivatives, synthesized through a series of reactions involving 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose, demonstrated a more potent oral antithrombotic effect in rats compared to beciparcil, a reference substance (Bozo, Boros, & Kuszmann, 1998).

Glycosylation Agent

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose has been used as a reactant in the synthesis of glycosylated amino acids. The compound reacted with methyl or benzyl esters of various amino acids, yielding a mixture of α and β O-glycosylated products. This application is crucial in the synthesis of glycosylaminoacids, which are significant in medicinal chemistry (Lacombe, Pavia, & Rocheville, 1981).

Synthesis of Derivatives for Medicinal Chemistry

Benzoylation of benzyl β-l-arabinopyranoside, a derivative of arabinopyranose, leads to the synthesis of various compounds like benzyl 2,3-di-O-benzoyl-β-l-arabinopyranoside. These compounds are instrumental in preparing substituted l-arabinose and d-xylose derivatives, which have applications in medicinal chemistry (Sivakumaran & Jones, 1967).

Synthesis of Seleno-Sugars

Research has also demonstrated the use of 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose in the synthesis of seleno-sugars. For instance, treatment with samarium(II) iodide led to the formation of 2,3,4-tri-O-benzyl-5-deoxy-5-seleno-D-arabanopyranose, a compound likely formed through intramolecular homolytic substitution at the selenium atom (Schiesser & Zheng, 1999).

Chemoenzymatic Synthesis

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose has been utilized in the chemoenzymatic synthesis of naturally occurring glycosides. For instance, its coupling with different thio-sugars resulted in the production of various glycosides like benzyl alpha-L-arabinopyranosyl-(1-->6)-beta-D-glucopyranoside, highlighting its role in the synthesis of biologically significant compounds (Kawahara et al., 2005).

Synthesis of Sucrose Analogues

Safety And Hazards

The safety data sheet for 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose indicates that it should not be used for food, drug, pesticide or biocidal product use . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(2R,3S,4R,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSKDJMXBBFKKG-FXSWLTOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tri-O-benzyl-beta-D-arabinopyranose

CAS RN

18039-26-4
Record name 2,3,4-Tris-O-(phenylmethyl)-β-D-arabinopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18039-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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